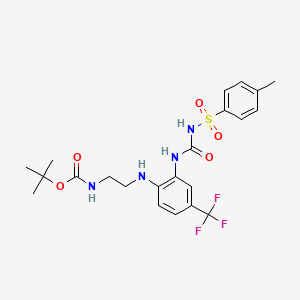
tert-Butyl (2-((2-(3-tosylureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2-((2-(3-tosylureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate: is a complex organic compound that features a tert-butyl group, a tosylureido group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-((2-(3-tosylureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate typically involves multiple steps:
Formation of the Tosylureido Group: This step involves the reaction of an amine with tosyl isocyanate under controlled conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Coupling Reactions: The intermediate compounds are then coupled using appropriate reagents to form the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or carbamate groups.
Reduction: Reduction reactions can occur, especially targeting the tosylureido group.
Substitution: The trifluoromethyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Probes: Used in studying enzyme mechanisms and protein interactions.
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of tert-Butyl(2-((2-(3-tosylureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biochemical and physiological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl(2-((2-(3-tosylureido)-4-(methyl)phenyl)amino)ethyl)carbamate
- tert-Butyl(2-((2-(3-ureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate
Uniqueness
The presence of the trifluoromethyl group and the tosylureido group in tert-Butyl(2-((2-(3-tosylureido)-4-(trifluoromethyl)phenyl)amino)ethyl)carbamate imparts unique chemical and biological properties, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C22H27F3N4O5S |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[(4-methylphenyl)sulfonylcarbamoylamino]-4-(trifluoromethyl)anilino]ethyl]carbamate |
InChI |
InChI=1S/C22H27F3N4O5S/c1-14-5-8-16(9-6-14)35(32,33)29-19(30)28-18-13-15(22(23,24)25)7-10-17(18)26-11-12-27-20(31)34-21(2,3)4/h5-10,13,26H,11-12H2,1-4H3,(H,27,31)(H2,28,29,30) |
InChI-Schlüssel |
PYXKQPRWJASPPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)NCCNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


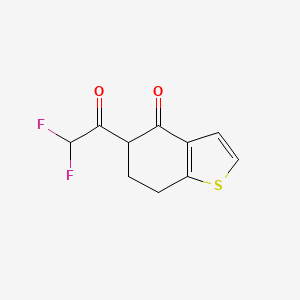
![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)
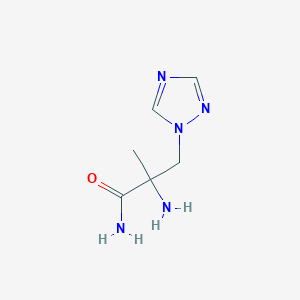
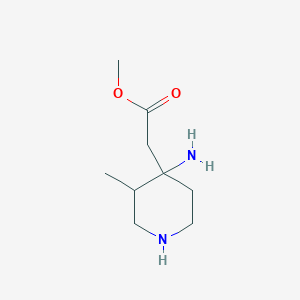

![2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)
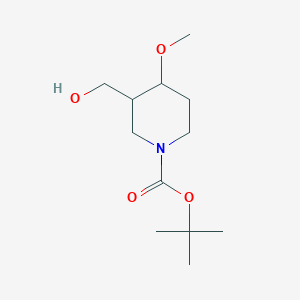

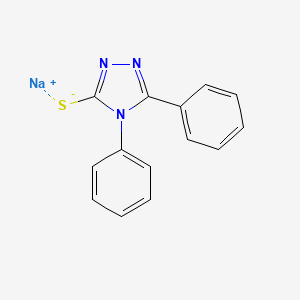
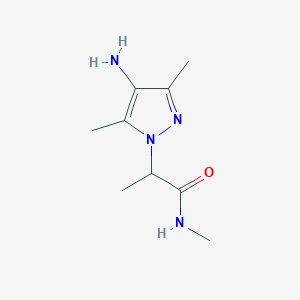
![7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13067375.png)
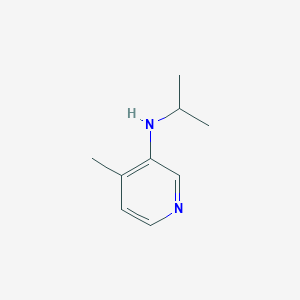
![5-Bromo-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067388.png)
![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067391.png)
